molecular formula C9H17NO2 B14608369 5-(Morpholin-4-yl)pentan-2-one CAS No. 59127-81-0

5-(Morpholin-4-yl)pentan-2-one

Cat. No.: B14608369
CAS No.: 59127-81-0
M. Wt: 171.24 g/mol
InChI Key: VLRKCDBFXWNQKN-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)pentan-2-one is a chemical compound that features a morpholine ring attached to a pentanone chain. This compound is of interest due to its unique structure, which combines the properties of both morpholine and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)pentan-2-one typically involves the reaction of morpholine with a suitable ketone precursor. One common method is the reaction of morpholine with 2-pentanone under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific conditions required .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic processes. These methods can offer higher yields and greater specificity. For example, the reduction of 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione using suitable enzymes has been reported .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

5-(Morpholin-4-yl)pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-yl)pentanoic acid
  • 5-(Morpholin-4-yl)pentan-1-ol
  • 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-(Morpholin-4-yl)pentan-2-one is unique due to its combination of a morpholine ring and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its structure also imparts specific biological activities that can be leveraged in medicinal chemistry .

Properties

CAS No.

59127-81-0

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5-morpholin-4-ylpentan-2-one

InChI

InChI=1S/C9H17NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h2-8H2,1H3

InChI Key

VLRKCDBFXWNQKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1CCOCC1

Origin of Product

United States

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